REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].[H-].[Na+].[CH3:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1C=O.O1CCC[CH2:24]1>>[CH3:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[C:3](=[CH2:24])[C:1]#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
continued for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic solution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)C(C#N)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |